Pyrenocine D

Description

Structure

3D Structure

Properties

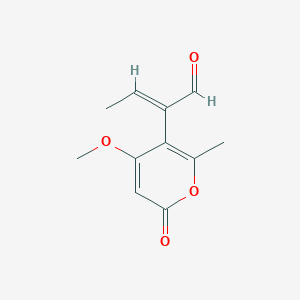

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(E)-2-(4-methoxy-2-methyl-6-oxopyran-3-yl)but-2-enal |

InChI |

InChI=1S/C11H12O4/c1-4-8(6-12)11-7(2)15-10(13)5-9(11)14-3/h4-6H,1-3H3/b8-4- |

InChI Key |

CFTVNLCXUPFJDY-YWEYNIOJSA-N |

Isomeric SMILES |

C/C=C(/C=O)\C1=C(OC(=O)C=C1OC)C |

Canonical SMILES |

CC=C(C=O)C1=C(OC(=O)C=C1OC)C |

Synonyms |

pyrenocine D |

Origin of Product |

United States |

Elucidation of Natural Origins and Isolation Methodologies for Pyrenocine D and Analogs

Fungal Taxa as Producers of Pyrenocines

The ability to synthesize pyrenocines is distributed across several genera of fungi, highlighting a fascinating aspect of fungal secondary metabolism. Researchers have identified various fungal strains, isolated from distinct environments, as producers of Pyrenocine D and its related compounds.

Marine-Derived Fungal Strains (e.g., Penicillium paxilli, Phaeosphaeria sp.)

The marine environment is a rich source of fungal biodiversity and novel bioactive compounds. Strains of Penicillium paxilli isolated from marine sources have been identified as producers of pyrenocines. For instance, Penicillium paxilli Ma(G)K, isolated from the sponge Mycale angulosa, produces Pyrenocine A. researchgate.netscielo.br Another marine-derived fungus, Phaeosphaeria sp. AN596H, an endophyte isolated from the brown alga Ascophyllum nodosum, has been shown to produce a variety of pyrenocines, including pyrenocines A, B, E, and S, as well as pyrenochaetic acid C. nih.govgoogle.comfrontiersin.orgnih.govfrontiersin.org The isolation process for these compounds from Phaeosphaeria sp. involves culturing the fungus, followed by solvent extraction with ethyl acetate (B1210297) and subsequent purification using chromatographic techniques. frontiersin.org

Endophytic Fungal Strains (e.g., Roussoella sp.)

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are another significant source of pyrenocines. scielo.brfrontiersin.orgwikipedia.org A strain of Roussoella sp. (PSU-H51), an endophytic fungus, has been found to produce pyrenocines A and E, alongside other novel compounds. tandfonline.comresearchgate.net Similarly, an endophytic fungus identified as Phomopsis sp. has been reported to produce new pyrenocine analogs, designated as pyrenocines J-M. nih.gov

Terrestrial Fungal Isolates (e.g., Paecilomyces sp., Pyrenochaeta terrestris, Colletotrichum sp.)

Terrestrial fungi also contribute to the diversity of pyrenocine producers. Pyrenochaeta terrestris, a soil-borne fungus and the causal agent of pink root disease in onions, is a well-known producer of pyrenocines A, B, and C. apsnet.orgnih.govwikipedia.orgcdnsciencepub.comresearchgate.net The biosynthesis of these compounds in P. terrestris has been shown to utilize acetate, formate, and methionine as precursors, suggesting a polyketide pathway. nih.gov Strains of Paecilomyces sp., another terrestrial fungus, have been documented to produce Pyrenocine A and a new analog, Pyrenocine I. researchgate.netmdpi.comthieme-connect.comsemanticscholar.orgthieme-connect.comnih.gov Furthermore, some species of the genus Colletotrichum, which are often plant pathogens, have been identified as producers of pyrenocines, including Pyrenocine A and the novel pyrenocines N and O. mdpi.comresearchgate.netresearchgate.netnih.gov

Environmental Niches and Host Associations

The production of pyrenocines by fungi is often linked to their specific environmental niches and symbiotic relationships with host organisms. These interactions can play a crucial role in the chemical ecology of the producing fungi.

Marine Macroalgae Symbiosis

The association of pyrenocine-producing fungi with marine macroalgae is a notable example of symbiosis. mdpi.combeilstein-journals.org The endophytic fungus Phaeosphaeria sp. AN596H, which produces several pyrenocines, was isolated from the brown alga Ascophyllum nodosum. nih.govnih.gov It is hypothesized that these fungal metabolites may offer protection to the algal host against pathogens. nih.govnih.govresearchgate.net This suggests a chemically mediated mutualistic relationship where the fungus provides a defensive advantage to the host in exchange for nutrients and a protected habitat. nih.gov

Plant Endophytism

Endophytism represents a widespread and ecologically significant interaction between fungi and plants. scielo.brfrontiersin.orgwikipedia.orgfrontiersin.org The isolation of pyrenocine-producing fungi like Roussoella sp. and Phomopsis sp. from within plant tissues underscores the importance of this niche for discovering novel bioactive compounds. tandfonline.comresearchgate.netnih.gov The production of secondary metabolites by endophytic fungi is thought to play a role in the host-microbe relationship, potentially influencing host growth and defense. frontiersin.org

Table 1: Fungal Producers of this compound and Analogs

| Fungal Taxon | Environment | Host/Source | Produced Pyrenocines | References |

| Penicillium paxilli | Marine | Sponge (Mycale angulosa) | Pyrenocine A | researchgate.netscielo.bruiowa.eduwikipedia.orgscielo.brscielo.br |

| Phaeosphaeria sp. | Marine | Brown Alga (Ascophyllum nodosum) | Pyrenocines A, B, C, E, S, Pyrenochaetic acid C | nih.govgoogle.comfrontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.org |

| Roussoella sp. | Terrestrial (Endophyte) | Plant | Pyrenocines A, E, 2',3'-dihydropyrenocine A | tandfonline.comresearchgate.netresearchgate.net |

| Pyrenochaeta terrestris | Terrestrial | Soil (Onion Pathogen) | Pyrenocines A, B, C | apsnet.orgnih.govwikipedia.orgcdnsciencepub.comresearchgate.netmdpi.com |

| Paecilomyces sp. | Terrestrial | Soil | Pyrenocine A, Pyrenocine I | researchgate.netmdpi.comthieme-connect.comsemanticscholar.orgthieme-connect.comnih.gov |

| Colletotrichum sp. | Terrestrial (Plant Pathogen) | Plants | Pyrenocines A, B, N, O | mdpi.comresearchgate.netresearchgate.netnih.govppjonline.org |

| Phomopsis sp. | Terrestrial (Endophyte) | Plant | Pyrenocines J, K, L, M | nih.gov |

| Curvularia inaequalis | Terrestrial (Plant Pathogen) | Zoysia Grass | Pyrenocines A, B | apsnet.org |

Soil Environments

This compound and its structural analogs, a class of polyketide mycotoxins, are notable secondary metabolites produced by various fungi inhabiting terrestrial ecosystems. Soil, as a complex and heterogeneous environment, serves as a rich reservoir for a multitude of microorganisms, including fungi that produce these compounds. nih.gov Fungi are key players in soil biogeochemical cycles and have been a prolific source of biologically active natural products. nih.gov

Research has identified several soil-associated fungal genera as producers of pyrenocines and related pyrenochaetic acids. For instance, Pyrenocine A and Pyrenocine B were first identified as products of the soil-borne plant pathogen Pyrenochaeta terrestris, the fungus responsible for pink root disease in onions. mdpi.com These compounds have also been isolated from Alternaria helianthi, a fungus that causes necrotic lesions on the leaves of Helianthus tuberosus. mdpi.com Furthermore, other pyrenocine analogs, such as Pyrenocine I, have been isolated from Paecilomyces sp., a genus commonly found in soil and compost. thieme-connect.com The discovery of various pyrenochaetic acid derivatives from an Alternaria sp. isolated from a Hawaiian soil sample further underscores the prevalence of this structural class in soil fungi. nih.gov These findings collectively highlight soil as a significant natural source for discovering this compound analogs and the fungi that produce them.

Advanced Isolation Techniques for this compound and Related Compounds

The isolation of this compound and its analogs from fungal cultures is a multi-step process that relies on precise techniques for culture preparation, extraction, and purification. Bioassay-guided fractionation is often employed, where the antimicrobial or cytotoxic activity of extracts is monitored to direct the isolation process. mdpi.com

Culture Broth and Mycelial Extract Preparation

The initial step involves the cultivation of the target fungus to promote the production of secondary metabolites. Fungal strains, often obtained from soil samples, are first grown and purified on solid media such as Potato Dextrose Agar (PDA). mdpi.com For large-scale production, the fungus is then inoculated into a liquid culture medium. Common formulations include malt (B15192052) extract broth or specialized media tailored to the specific fungal strain. scielo.br

The fungus is typically grown in static liquid cultures for several weeks at room temperature. scielo.br After the incubation period, the entire culture, including the liquid broth and the fungal mycelia, is harvested for extraction. The extraction is commonly performed using organic solvents, with ethyl acetate (EtOAc) being a frequent choice. mdpi.comscielo.br An equal volume of ethyl acetate is added to the culture, and the mixture is thoroughly agitated. The organic solvent, containing the desired secondary metabolites, is then separated from the aqueous culture medium and the solid mycelial mass. scielo.br This process yields a crude extract after the solvent is removed under reduced pressure. In some procedures, the mycelia and culture filtrate are separated first, allowing for distinct extraction of intracellular and extracellular metabolites.

Chromatographic Fractionation Strategies

The crude extract obtained from the culture is a complex mixture of numerous compounds. Therefore, chromatographic techniques are essential for the separation and purification of individual metabolites like this compound.

A common strategy involves an initial fractionation step using gel permeation chromatography. The crude extract is often resuspended in a suitable solvent, such as methanol (B129727) (MeOH), and passed through a column packed with Sephadex LH-20. scielo.br This separates the compounds based on their size, polarity, and aromaticity, yielding several primary fractions.

These fractions are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). scielo.br Reversed-phase columns, such as an Octadecyl-silylated (ODS) silica (B1680970) gel column, are frequently utilized. scielo.br A gradient elution system is typically employed, where the composition of the mobile phase is gradually changed. For example, a gradient of water and a mixture of methanol and acetonitrile (B52724) (MeOH/MeCN), often with a small amount of formic acid to improve peak shape, can be used to separate the compounds within a fraction. scielo.br The effluent from the HPLC column is monitored by a detector, such as a UV detector, allowing for the collection of individual peaks corresponding to pure compounds. scielo.br The structure and identity of the isolated compounds, including this compound, are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Biosynthetic Pathways and Precursor Incorporation in Pyrenocine Biogenesis

Polyketide Origin of Pyrenocine Core Structure

The fundamental backbone of the pyrenocine molecule is assembled through the polyketide pathway. researchgate.netnih.govnih.gov Polyketides are a diverse class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). rasmusfrandsen.dkwikipedia.org The process is analogous to fatty acid synthesis, involving the sequential head-to-tail condensation of simple carboxylate units, primarily acetate (B1210297), derived from acetyl-CoA. rasmusfrandsen.dkwikipedia.org

In the case of pyrenocines, studies on related compounds produced by the fungus Pyrenochaeta terrestris confirm that they are methyl-substituted polyketides. researchgate.netnih.govnih.gov This indicates that the core α-pyrone ring and its side chains are constructed by a PKS enzyme that polymerizes acetate units and incorporates methyl groups, likely from S-adenosyl methionine (SAM), to create the characteristic structure of this compound class.

Precursor Feeding Studies (e.g., [14C]Acetate, [14C]Formate, Methyl[14C]Methionine)

To elucidate the specific building blocks of pyrenocine biogenesis, precursor feeding studies have been instrumental. Research conducted on Pyrenochaeta terrestris, a known producer of pyrenocines, involved supplying the fungal cultures with isotopically labeled compounds to trace their incorporation into the final metabolites.

These experiments demonstrated that [¹⁴C]Acetate, [¹⁴C]Formate, and methyl[¹⁴C]Methionine all function as precursors for pyrenocines A, B, and C. researchgate.netnih.govnih.govresearchgate.net The successful incorporation of these labeled molecules provides direct evidence for the biosynthetic origins of the pyrenocine scaffold. nih.gov [¹⁴C]Acetate confirms the polyketide backbone, while methyl[¹⁴C]Methionine is the source of appended methyl groups. nih.gov

Table 1: Precursor Incorporation in Pyrenocine Biosynthesis

| Labeled Precursor | Role in Biosynthesis | Supporting Evidence |

|---|---|---|

| [¹⁴C]Acetate | Forms the primary polyketide chain (the molecular backbone). | Incorporated into Pyrenocines A, B, and C in Pyrenochaeta terrestris. nih.govnih.gov |

| [¹⁴C]Formate | Serves as a one-carbon donor for the pyrenocine structure. | Incorporated into Pyrenocines A, B, and C. nih.govnih.gov |

| Methyl[¹⁴C]Methionine | Donates the methyl group for substitutions on the core structure. | Acts as a precursor in the biosynthesis of Pyrenocines A, B, and C. nih.govnih.gov |

Enzymatic Transformations in Pyrenocine Biosynthesis

Following the assembly of the linear polyketide chain, a series of enzymatic transformations, including cyclization and modification, are required to yield the final pyrenocine structures.

Role of Diels-Alderases

The formation of cyclic structures in many polyketide-derived natural products is often catalyzed by specific enzymes. One such important reaction is the Diels-Alder cycloaddition, a [4+2] cyclization that forms a six-membered ring. While a specific Diels-Alderase has not been definitively characterized for pyrenocine biosynthesis, the existence of such enzymes for structurally related compounds is well-documented. researchgate.netnih.gov

For instance, the biosynthesis of solanapyrones, which also feature a pyrone ring, involves a well-characterized enzyme, solanapyrone synthase. acs.orgacs.orgnih.gov This enzyme catalyzes a Diels-Alder reaction to form the characteristic decalin core of solanapyrones. acs.orgacs.org Similarly, macrophomate (B1257912) synthase is another enzyme known to catalyze a Diels-Alder reaction with a 2-pyrone substrate to form a benzoate (B1203000) product. researchgate.netnih.govethz.ch The established role of these "Diels-Alderases" in the biosynthesis of other complex polyketides suggests that a similar enzymatic strategy could be involved in the cyclization steps of the pyrenocine pathway. nih.gov

Sequential Conversion Processes (e.g., Pyrenocine A to Pyrenocine B)

Biosynthetic pathways often involve a cascade of conversions where one compound serves as the direct precursor to another. In the pyrenocine family, a clear sequential relationship has been established. Studies have shown that Pyrenocine A, which is formed from acetate through several intermediate steps, is subsequently converted into Pyrenocine B. researchgate.netnih.govnih.govoup.com This conversion likely involves an enzymatic reduction of the crotonyl side chain of Pyrenocine A to the hydroxybutyroyl side chain found in Pyrenocine B. ontosight.aitandfonline.com

Structural Characterization and Spectroscopic Analysis of Pyrenocine D and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the planar structure and relative configuration of Pyrenocine D. Through a combination of one-dimensional and two-dimensional experiments, researchers can piece together the molecular framework. d-nb.info

The ¹H and ¹³C NMR spectra of this compound provide the initial and most fundamental information regarding its structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments, distinguishing between sp³, sp², and sp hybridized carbons.

For this compound, the spectra show characteristic signals for an α-pyrone ring system and a substituted side chain. uiowa.edu Key signals in the ¹H NMR spectrum include those for the olefinic proton on the pyrone ring, methoxy (B1213986) group protons, methyl group protons, and a distinct downfield signal for the aldehydic proton. uiowa.edu The ¹³C NMR spectrum complements this with signals for carbonyl carbons (ketone and lactone), olefinic carbons, and the aldehydic carbon. uiowa.edu

Spectroscopic data for analogs like Pyrenocine I and Adeninylpyrenocine show similar patterns for the core α-pyrone structure, with variations in the signals corresponding to the side chain, allowing for comparative structural assignment. researchgate.netnih.gov

Table 1: ¹H and ¹³C NMR Data for this compound Data corresponds to a similar system reported in the literature and is consistent with the structure of this compound. uiowa.edu

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | 164.5 | - |

| 3 | 87.9 | 5.46 (s) |

| 4 | 168.3 | - |

| 5 | 115.1 | - |

| 6 | 164.5 | - |

| 7 | 193.3 | 9.49 (s) |

| 8 | 49.4 | 3.19 (dd, 18.0, 5.0) |

| 3.86 (dd, 18.0, 8.6) | ||

| 9 | 48.8 | 5.14 (m) |

| 10 | 20.2 | 1.72 (d, 7.0) |

| 11 (4-OCH₃) | 56.5 | 3.70 (s) |

| 12 (6-CH₃) | 18.3 | 1.99 (s) |

Two-dimensional (2D) NMR experiments are crucial for assembling the fragments inferred from 1D NMR into a complete molecular structure. d-nb.info

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For this compound analogs, COSY spectra establish the presence of spin systems, such as the CH₂-CH-CH₃ fragment in the side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for piecing together the full structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. For pyrenocine analogs, HMBC correlations are used to connect the side chain to the α-pyrone ring. For example, correlations from protons on the side chain to the C-5 carbon of the pyrone ring confirm the point of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry and the geometry of double bonds. uiowa.edu For instance, a NOESY correlation between H-9 and the protons at C-7 in a related analog helped establish the E-configuration of a double bond. uiowa.edu

While detailed 2D NMR data for this compound itself is not extensively published, the structural elucidation of its many known analogs, such as Pyrenocine I and Adeninylpyrenocine, relies heavily on these techniques to confirm the core structure and define the specific side-chain substitutions. researchgate.netmdpi.com

Table 2: Key HMBC and COSY Correlations for Pyrenocine Analogs Illustrates the general correlation patterns used for structural elucidation in the pyrenocine family. researchgate.netnih.gov

| Experiment | From Proton(s) | To Carbon(s) / Proton(s) | Inference |

|---|---|---|---|

| HMBC | H-3 | C-2, C-4, C-5 | Confirms α-pyrone ring structure |

| HMBC | H-12 (6-CH₃) | C-5, C-6 | Positions methyl group at C-6 |

| HMBC | H-11 (4-OCH₃) | C-4 | Positions methoxy group at C-4 |

| COSY | H-9 / H-10 | H-8 / H-9 | Establishes the CH₂-CH-CH₃ spin system in the side chain |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. d-nb.info This technique measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. The structures of this compound and its analogs are typically confirmed by comparing their MS and NMR data with literature values. mdpi.comresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that allows intact molecules to be transferred into the gas phase as ions, commonly as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. nih.govmdpi.com The Time-of-Flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio with high resolution. For example, the molecular formula of the analog Adeninylpyrenocine, C₁₆H₁₇N₅O₄, was established by HR-ESI-MS, which showed an ion at m/z 344.1357 [M+H]⁺ (calculated for C₁₆H₁₈N₅O₄⁺, 344.1353). nih.govmdpi.com This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (e.g., Infrared (IR))

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. d-nb.info The IR spectrum of a pyrenocine provides clear evidence for key structural features. For pyrenocine analogs, characteristic absorption bands have been reported that confirm the presence of the α-pyrone ring and other functionalities. mdpi.com For example, the IR spectrum of Pyrenocine I shows absorptions at 3431 cm⁻¹ (hydroxyl group), 1697 cm⁻¹ (ketone carbonyl), and 1633 and 1558 cm⁻¹ (α-pyrone ring). researchgate.net Similarly, the analog Adeninylpyrenocine displays conjugated ketone and lactone carbonyl signals at 1695 and 1642 cm⁻¹, respectively. mdpi.com Based on its structure, this compound would be expected to show strong absorptions for the α,β-unsaturated lactone, the ketone, and the aldehyde carbonyl groups.

Chiroptical Methods for Absolute Configuration Determination

While NMR can define the relative stereochemistry, determining the absolute configuration at chiral centers requires chiroptical methods. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. For complex natural products like pyrenocines, Electronic Circular Dichroism (ECD) is a powerful tool. The experimental ECD spectrum of the compound is compared with the spectra computationally calculated for the possible stereoisomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. This method was successfully used to determine the absolute configuration of the C-9 stereocenter in the analog Adeninylpyrenocine as 'S'. nih.govmdpi.com Such methods are essential for fully defining the three-dimensional structure of this compound and its related natural products.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-empirical chiroptical technique used to determine the absolute configuration of chiral molecules that possess a suitable chromophore. springermedizin.denih.gov The method measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms. encyclopedia.pubull.es The determination of a molecule's absolute configuration is often a challenging aspect of structural elucidation. springermedizin.denih.gov

For complex molecules like pyrenocines, the experimental ECD spectrum is compared with theoretical spectra generated through quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). springermedizin.denih.gov This process involves first performing a conformational analysis to identify the most stable structures of the molecule. nih.gov Subsequently, the ECD spectrum for each conformer is calculated, and a Boltzmann-averaged spectrum is generated for comparison with the experimental data. springermedizin.denih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. springermedizin.de

In the study of pyrenocine analogs, such as pyrenocine S, ECD has been successfully applied. scispace.comresearchgate.net For instance, the absolute configuration of the 12S-center in a chromone (B188151) derivative was confirmed by the correspondence between the experimental and calculated ECD curves. researchgate.net Similarly, for other related fungal metabolites, the comparison of experimental and calculated ECD spectra was decisive in assigning the absolute stereochemistry. researchgate.netfrontiersin.org This approach provides a reliable alternative when suitable crystals for X-ray analysis cannot be obtained.

Modified Mosher's Ester Method

The modified Mosher's ester method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. researchgate.netumn.edu The method involves the chemical derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu This reaction creates a pair of diastereomeric esters. umn.edu

The underlying principle is that the bulky phenyl group of the MTPA moiety forces the resulting diastereomeric esters to adopt a specific, predictable conformation in solution. umn.edu In this conformation, the protons of the original alcohol substrate lie in different chemical environments relative to the anisotropic phenyl ring of the MTPA reagent. Consequently, the signals for these protons appear at different chemical shifts (δ) in the ¹H NMR spectra of the two diastereomers. umn.edu

By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute stereochemistry of the carbinol center can be deduced. researchgate.net This methodology has been successfully applied to determine the absolute configuration of stereogenic centers in a variety of natural products. frontiersin.orgresearchgate.net In studies involving pyrenocine-like compounds isolated from fungi, the modified Mosher's ester method was employed to assign the absolute configuration of the most abundant members of each subclass of compounds, demonstrating its utility for this chemical family. researchgate.net

X-ray Diffraction Analysis for Crystal Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the complete three-dimensional atomic and molecular structure of a compound. wikipedia.organton-paar.com The technique involves directing a beam of X-rays onto an ordered crystal, which causes the beam to scatter into a unique pattern of reflections. drawellanalytical.compdx.edu By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.org The fundamental principle governing this phenomenon is Bragg's Law. anton-paar.comresearchgate.net

While a crystal structure for this compound itself is not detailed in the provided context, the structure of its close analog, Pyrenocine A, was unequivocally established using this method. tandfonline.com Originally, the structure of Pyrenocine A was proposed based on NMR data, but doubts arose from long-range ¹³C-¹H coupling constants. tandfonline.com Subsequent X-ray crystal structure analysis revised the structure to 5-crotonoyl-4-methoxy-6-methyl-2-pyrone. tandfonline.com

The analysis of Pyrenocine A provided precise data on its molecular framework, including bond distances and angles. tandfonline.com It revealed that the crotonoyl group adopts a planar structure and is oriented at an angle of approximately 75° to the mean plane of the nearly-planar α-pyrone ring. tandfonline.com This type of detailed structural information is invaluable and serves as a benchmark for confirming the structures of related compounds in the pyrenocine family. In another instance, the absolute configuration of arthropsolide A, a compound isolated alongside pyrenocines, was also confirmed using X-ray diffraction analysis. tandfonline.com

Table 1: Crystal Data and Structure Refinement for Pyrenocine A This table presents the crystallographic data obtained from the X-ray diffraction analysis of Pyrenocine A. tandfonline.com

| Parameter | Value |

| Compound | Pyrenocine A |

| Molecular Formula | C₁₁H₁₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 19.674(3) |

| b (Å) | 7.052(2) |

| c (Å) | 15.576(3) |

| Z (formula units/cell) | 8 |

| Calculated Density (g/cm³) | 1.280 |

| Radiation | CuKα |

| Method of Solution | Monte Carlo direct method |

Chemical Synthesis and Derivatization Strategies for Pyrenocine D and Analogs

Total Synthesis Approaches of Core Pyrenocine Structures

The total synthesis of pyrenocine analogs has been a subject of interest, confirming their structures and providing pathways to novel derivatives. A seminal approach in this area successfully synthesized Pyrenocines A and B, along with the related phytotoxin Pyrenochaetic Acid A. researchgate.nettandfonline.com The strategy commences with a readily available α-pyrone precursor, 5-acetyl-4-hydroxy-6-methyl-α-pyrone, establishing the core heterocyclic scaffold from the outset. researchgate.net

This foundational molecule serves as a platform for introducing the characteristic side chains found in different pyrenocines. The conversion of the initial acetyl group into the varied side chains of Pyrenocine A and B is a key feature of these synthetic routes. tandfonline.com Furthermore, enzymatic transformations have been explored, highlighting how a single enzyme, macrophomate (B1257912) synthase, can catalyze the complex conversion of a 2-pyrone like pyrenocine into a benzoate (B1203000) analog like macrophomic acid, a transformation analogous to the biosynthesis of pyrenochaetic acid. jst.go.jp Some synthetic strategies also employ biomimetic approaches, such as the Diels-Alder reaction, to construct complex natural products, a method that has been postulated for the formation of related fungal metabolites. researchgate.netacs.org

A generalized scheme for the synthesis of the pyrenocine core and its elaboration is a testament to the efficiency of building upon a pre-formed heterocyclic structure.

| Step | Transformation | Key Reagents/Conditions | Resulting Structure |

| 1 | Core Formation | Starting with 5-acetyl-4-hydroxy-6-methyl-α-pyrone. researchgate.net | Basic α-pyrone scaffold. |

| 2 | Side Chain Elaboration | Aldol condensation and subsequent reactions. | Introduction of the C4 side chain characteristic of Pyrenocine A/B. |

| 3 | Final Modification | Selective oxidation/reduction or other functional group interconversions. | Target pyrenocine analog. |

Semi-Synthesis and Derivatization Studies for Structure Modification

Semi-synthesis and derivatization are powerful tools for modifying natural products to explore structure-activity relationships (SAR) and optimize properties. uiowa.edumdpi.com In the context of pyrenocines, these studies often focus on altering the side chain attached to the α-pyrone core, as this region is a primary determinant of biological specificity.

A clear example of structural modification is seen in the relationship between Pyrenocine A, Pyrenocine B, and the analog Pyrenocine I. researchgate.net While Pyrenocine A features a 3-oxobutyl side chain, Pyrenocine I possesses a 3-hydroxy-1-butenyl group. researchgate.net This structural variance, involving the reduction of a ketone to a secondary alcohol and the introduction of a double bond, illustrates a common derivatization strategy. Such modifications can be achieved through targeted chemical reactions on the isolated natural product.

The primary goals of these derivatization studies include:

Investigating Bioactivity: By creating a library of related compounds with systematic changes, researchers can identify which functional groups are essential for the desired biological effect.

Improving Pharmacological Profiles: Modifications can be made to enhance solubility, stability, or other properties relevant to therapeutic development.

Confirming Structure: Chemical derivatization is often a crucial step in the structural elucidation of new natural products. researchgate.net

Methodologies for Targeted Derivatization

Specific chemical methods are employed to achieve predictable modifications at particular functional groups within the pyrenocine structure. fraunhofer.detaylorandfrancis.com These targeted approaches allow for the precise generation of analogs for further study.

Reduction of Side-Chain Carbonyls: A frequent target for derivatization in pyrenocines is the ketone functionality on the C-5 side chain. Standard reduction protocols can be used to convert this ketone into a secondary alcohol. acs.orgnih.gov For instance, the conversion of the 3-oxobutyl side chain of Pyrenocine A into a 3-hydroxybutyl group is a straightforward chemical transformation that yields a new analog for biological evaluation. This reaction directly probes the importance of the carbonyl group for the compound's activity.

Mosher's Ester Analysis for Stereochemical Determination: When a derivatization reaction, such as the reduction of a ketone, creates a new chiral center (a secondary alcohol), determining its absolute configuration is essential. Mosher's ester analysis is a powerful NMR-based technique used for this purpose. uiowa.eduresearchgate.netspringernature.com This method involves the targeted derivatization of the hydroxyl group with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). tandfonline.comyoutube.com

The process involves two separate reactions where the pyrenocine analog is treated with (R)-MTPA chloride and (S)-MTPA chloride to form two different diastereomeric esters. springernature.com Because these esters are diastereomers, their corresponding protons will have different chemical shifts in the ¹H NMR spectrum. youtube.com By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center, the absolute configuration can be determined based on established models of how the MTPA reagent shields or deshields nearby protons. researchgate.netspringernature.com

| Proton (Hypothetical) | δ in S-MTPA Ester (ppm) | δ in R-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Configuration |

| H-2' | 5.35 | 5.30 | +0.05 | Protons on one side of the MTPA plane have positive Δδ values. |

| H-4' | 1.28 | 1.35 | -0.07 | Protons on the other side of the MTPA plane have negative Δδ values. |

This analytical derivatization is a cornerstone of natural product chemistry, enabling the complete structural and stereochemical assignment of complex molecules like pyrenocine analogs. uiowa.eduresearchgate.net

Molecular Mechanisms of Action and Pharmacological Targets of Pyrenocines

Intracellular Signaling Pathway Modulation

Pyrenocine A has been identified as a potent modulator of key intracellular signaling pathways that are central to the inflammatory response. Its mechanism involves targeted interference with specific components of the signaling cascade, leading to a downstream reduction in the expression of inflammatory mediators.

MyD88-Dependent Pathway Inhibition

Research has demonstrated that Pyrenocine A selectively interferes with the Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. nih.govnih.gov This pathway is a critical component of the innate immune system, acting as a central adapter protein for most Toll-like receptors (TLRs), with the exception of TLR3.

To pinpoint this mechanism, studies utilized specific TLR agonists. Macrophages stimulated with a TLR9 agonist (CpG-ODNs), which signals exclusively through the MyD88-dependent pathway, showed significant inhibition of nitric oxide (NO) production in the presence of Pyrenocine A. nih.govnih.gov Conversely, when macrophages were stimulated with a TLR3 agonist (Poly I:C), which signals through the MyD88-independent (TRIF-dependent) pathway, Pyrenocine A had no inhibitory effect on NO production. nih.gov This selective inhibition strongly indicates that the anti-inflammatory action of Pyrenocine A is mediated specifically by targeting the MyD88-dependent cascade. nih.govnih.gov

| Experimental Condition | Signaling Pathway | Effect of Pyrenocine A on Nitric Oxide (NO) Production | Reference |

| Macrophages + CpG (TLR9 Agonist) | MyD88-Dependent | Inhibition | nih.gov |

| Macrophages + Poly I:C (TLR3 Agonist) | MyD88-Independent | No Inhibition | nih.gov |

NF-κB Mediated Gene Expression Regulation

A major consequence of MyD88 pathway activation is the downstream activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation, controlling the gene expression of numerous pro-inflammatory molecules. Pyrenocine A has been shown to effectively suppress the activation of NF-κB and the subsequent expression of its target genes. nih.govnih.gov

In macrophages stimulated with lipopolysaccharide (LPS), Pyrenocine A significantly inhibits the production of key NF-κB-regulated inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin (B15479496) E2 (PGE2). nih.gov By preventing the expression of these potent pro-inflammatory molecules, Pyrenocine A effectively dampens the inflammatory response. This suggests that Pyrenocine A's interference with the MyD88 pathway directly translates to the inhibition of NF-κB-mediated gene transcription. nih.govnih.gov

MAPK Signaling Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK) cascades, which include key kinases like ERK, JNK, and p38, are another critical set of pathways involved in inflammation, often acting in concert with NF-κB. While direct and extensive studies on Pyrenocine A's interaction with each MAPK are limited, the context of its anti-inflammatory effects strongly suggests a potential role. Anti-inflammatory compounds derived from marine fungi that suppress NF-κB often also exhibit inhibitory effects on MAPK signaling. The regulation of inflammatory cytokines is frequently interconnected between the NF-κB and MAPK pathways, suggesting that the comprehensive anti-inflammatory profile of Pyrenocine A may involve interactions with MAPK signaling, although further specific research is needed to fully elucidate this connection.

Cellular Processes Disruption

In addition to its immunomodulatory effects, Pyrenocine A exhibits broad antibiotic activity against various fungi and bacteria. nih.gov This antimicrobial action is believed to result from the disruption of essential cellular structures and functions in these microorganisms.

Interference with Cell Wall Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is a common and effective target for antibiotics because it is essential for bacterial survival and absent in host mammalian cells. sigmaaldrich.combiomol.com While the precise mechanism for Pyrenocine A has not been definitively elucidated, its activity profile is consistent with compounds that interfere with cell wall integrity. It shows greater efficacy against Gram-positive bacteria (like Bacillus subtilis and Staphylococcus aureus), which have a thick, exposed peptidoglycan layer, compared to Gram-negative bacteria (Escherichia coli), which possess a protective outer membrane. nih.gov This differential susceptibility suggests that the cell wall is a likely target. The action of Pyrenocine A is reported to be primarily biostatic (inhibiting growth) rather than biocidal (killing the organism), which can be characteristic of agents that inhibit cell wall synthesis, leading to eventual structural failure as the cell attempts to grow and divide. nih.gov

Alteration of Plasma Membrane Function

The plasma membrane is another crucial target for antimicrobial agents. It acts as a selective barrier, and its disruption can lead to the leakage of essential cellular components and cell death. genome.govbritannica.comnih.gov The mode of action for some α-pyrone compounds, the class to which pyrenocines belong, has been identified as selective membrane disruption. nih.gov Pyrenocine A's antibiotic activity against both bacteria and fungi suggests a mechanism targeting a universally conserved structure, such as the plasma membrane. nih.gov Disruption could involve altering the lipid bilayer's fluidity or interfering with the function of embedded membrane proteins, ultimately compromising the cell's ability to maintain homeostasis.

Mitochondrial Function Disruption

Pyrenocine D has been implicated in the disruption of mitochondrial function, a critical aspect of cellular bioenergetics and survival. Mitochondria are central to cellular metabolism and energy production, and their disruption can lead to a cascade of detrimental effects. bibliotekanauki.pl The integrity of the mitochondrial respiratory chain is essential for efficient energy production. pageplace.de Some related compounds, like Pyrenocine B, have been observed to interfere with mitochondrial transmembrane potential, suggesting a potential mechanism for inducing mitochondrial-mediated apoptosis. researchgate.net

Disrupting mitochondrial dynamics, including both fission and fusion processes, can significantly alter a cell's resistance to various stressors. nih.gov For instance, interference with mitochondrial energy production by bacterial products has been shown to impair immune cell function by reducing ATP levels. wms-site.com This highlights the importance of mitochondrial integrity for cellular defense mechanisms. The disruption of mitochondrial function can trigger the upregulation of multiple stress response pathways as the cell attempts to compensate for the energy deficit and manage the resulting cellular stress. nih.gov

Impact on Nucleic Acid and Protein Synthesis

The processes of nucleic acid and protein synthesis are fundamental to all life, involving the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of that information into proteins. ebsco.comebsco.com This intricate flow of information is essential for cellular function and survival. nih.gov Erroneous protein synthesis, which can result from various disruptions in this process, can lead to the production of non-functional or even toxic proteins, imposing significant fitness costs on the organism. nih.gov

While direct studies on this compound's impact on nucleic acid and protein synthesis are not extensively detailed in the provided results, the general mechanisms of how such processes can be affected are well-established. For example, the synthesis of proteins is a multi-stage process, and errors can be introduced at numerous points, from transcription to post-translational modifications. nih.gov The machinery of protein synthesis itself, particularly the ribosome, is a complex structure composed of ribosomal RNA (rRNA) and proteins, which reads the mRNA template to assemble amino acids into polypeptide chains. ebsco.com Any interference with this machinery could have profound effects on the cell.

Induction of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to readily detoxify these reactive intermediates. researchgate.net This can lead to cellular damage to lipids, proteins, and nucleic acids. researchgate.net Peroxiredoxins are a key family of antioxidant enzymes that play a crucial role in regulating peroxide levels and protecting against oxidative stress. nih.gov

The induction of oxidative stress is a known consequence of various cellular insults. For instance, the inhibition of certain enzymes can lead to an increase in ROS production. e-dmj.org A study on Peroxiredoxin 5 (Prdx5), an antioxidant enzyme, showed that its deficiency leads to increased oxidative stress, as indicated by the upregulation of oxidant stress markers. nih.gov This underscores the importance of antioxidant systems in maintaining cellular homeostasis. While direct evidence linking this compound to the induction of oxidative stress is not explicitly detailed in the provided search results, it is a plausible mechanism of action given its other reported biological activities.

Alteration of Cytoskeletal Components (e.g., Actin Filaments)

The actin cytoskeleton is a dynamic network of filaments that is crucial for maintaining cell shape, motility, and intracellular organization. wikipedia.orguvigo.es The remodeling of actin filaments is a continuous process involving the polymerization and depolymerization of actin monomers, regulated by a host of actin-binding proteins. wikipedia.orgcytomorpholab.com This dynamic nature allows cells to respond to environmental cues and carry out essential functions. cytomorpholab.com

Alterations to the actin cytoskeleton can have significant consequences for cellular processes. For example, the extension of the leading edge of a cell, a critical step in cell migration, is driven by the polymerization of actin filaments. nih.gov The Arp2/3 complex is a key protein that nucleates the formation of new actin filaments. cytomorpholab.com Studies on related compounds have shown that they can induce changes in actin organization. For instance, some natural products can cause alterations in actin filaments, which may be linked to changes in cell permeability and function. researchgate.net The disassembly of actin filaments can be triggered by proteins like gelsolin, which severs existing filaments. wikipedia.org

Enzyme Inhibition Studies (e.g., COX-2, iNOS, Lysosomal Phospholipase)

Enzyme inhibition is a key mechanism through which many bioactive compounds exert their pharmacological effects. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are important enzymes involved in the inflammatory response. nih.govmdpi.com COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.orgscielo.org.co Inhibition of COX-2 is a major strategy for anti-inflammatory drug development. mdpi.comwikipedia.org

Studies on various natural products have demonstrated their potential to inhibit these inflammatory enzymes. For example, tiliroside, a component of Agrimonia pilosa extract, has been shown to downregulate the expression of both iNOS and COX-2 in activated macrophages. nih.gov Similarly, pharmacological blockade or silencing of cytosolic phospholipase A2 (cPLA-2) and COX-2 has been shown to impact cellular cholesterol metabolism. nih.gov While specific studies detailing the direct inhibition of COX-2, iNOS, or lysosomal phospholipase by this compound were not found in the provided search results, the investigation of such activities is a common approach in the characterization of natural products with anti-inflammatory potential.

Identification of Molecular Targets using Affinity-Based Methodologies (e.g., T7 Phage Display)

Identifying the specific cellular targets of bioactive small molecules is crucial for understanding their mechanisms of action and for their development as therapeutic agents. rsc.orgnih.gov Affinity-based methodologies, such as T7 phage display, have emerged as powerful tools for this purpose. rsc.orgresearchgate.net This technique allows for the rapid identification of protein targets that bind to a small molecule of interest. nih.govresearchgate.net

The T7 phage display process involves the creation of an affinity probe, which typically consists of the natural product linked to a tag. rsc.org This probe is then used to screen a library of proteins displayed on the surface of T7 bacteriophages. researchgate.nettandfonline.com Phages that bind to the probe are isolated and their displayed proteins are identified through DNA sequencing. rsc.org This method has been successfully used to identify the binding partners for various small molecules. rsc.org Although specific applications of T7 phage display for identifying the molecular targets of this compound are not detailed in the provided results, this methodology represents a key strategy for elucidating its pharmacological mechanisms. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies of Pyrenocine Analogs

Comparative Analysis of Pyrenocine Derivatives (e.g., Pyrenocine D vs. E vs. A)

Pyrenocines are a class of α-pyrone derivatives produced by various fungi. researchgate.net Several analogs, including Pyrenocine A, D, and E, have been isolated and evaluated for their biological activities, revealing how small structural variations can significantly impact their effects. nih.govnih.gov

Pyrenocine A, D, and E share a common 4-methoxy-6-methyl-2H-pyran-2-one core but differ in the structure of the acyl side chain at the C-5 position. These differences lead to variations in their biological profiles, particularly their cytotoxic and anti-inflammatory activities.

In a study evaluating cytotoxicity against prostate cancer VCaP cells, Pyrenocine A demonstrated an IC₅₀ value of 7.92 ± 0.86 μM, while (±)-Pyrenocine E showed a slightly lower potency with an IC₅₀ of 10.13 ± 0.88 μM. nih.gov Pyrenocine A has also been identified as a potent antitrypanosomal agent, exhibiting an IC₅₀ value of 0.12 µg/mL against Trypanosoma brucei. researchgate.net Furthermore, Pyrenocine A has shown notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net In the same study, Pyrenocine A also suppressed the synthesis of inflammatory cytokines. researchgate.net

While this compound has been isolated from fungal sources like Penicillum citreonigrum alongside Pyrenocine A and E, detailed comparative data on its specific activity in these same assays is not as widely reported. nih.gov The structural distinction of this compound lies in its side chain, which features a ketone and a terminal hydroxyl group, compared to the structures of Pyrenocine A and E.

Table 1: Comparative Biological Activity of Pyrenocine Derivatives

| Compound | Biological Activity | Target/Cell Line | IC₅₀ Value |

|---|---|---|---|

| Pyrenocine A | Cytotoxicity | VCaP (prostate cancer) | 7.92 ± 0.86 μM nih.gov |

| Antitrypanosomal | Trypanosoma brucei | 0.12 µg/mL researchgate.net | |

| Anti-inflammatory | RAW 264.7 (macrophages) | Inhibition of NO, PGE2 nih.govresearchgate.net | |

| (±)-Pyrenocine E | Cytotoxicity | VCaP (prostate cancer) | 10.13 ± 0.88 μM nih.gov |

Identification of Pharmacophoric Elements

A pharmacophore is an abstract model of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. wikipedia.org Identifying these pharmacophoric elements helps in designing new molecules with similar or improved activity. researchgate.net For the pyrenocine class of compounds, the key pharmacophoric features can be deduced from the common structural framework of the active derivatives.

The essential pharmacophore for pyrenocines appears to consist of:

The α-pyrone ring: This heterocyclic core is a defining feature. The oxygen atoms within the ring and at the C-2 carbonyl group can act as hydrogen bond acceptors, which is a common interaction in ligand-receptor binding. wikipedia.org

The C4-methoxy group: The methoxy (B1213986) group is a common feature in active pyrenocines. Its electronic properties may influence the reactivity and binding affinity of the pyrone ring.

The C5-acyl side chain: The nature of this side chain is a primary determinant of the specific biological activity and potency. Variations in its length, degree of oxidation (e.g., presence of hydroxyl or keto groups), and stereochemistry are critical for the interaction with different biological targets. For example, the specific side chain of Pyrenocine A is responsible for its potent antitrypanosomal and anti-inflammatory effects. researchgate.netnih.gov

These elements collectively define the spatial arrangement of features like hydrogen bond acceptors, hydrophobic regions, and potential hydrogen bond donors (in the side chain) that are crucial for biological recognition. wikipedia.org

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs and natural products. numberanalytics.combiomedgrid.com Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a compound. nih.gov One enantiomer (one of a pair of mirror-image molecules) may be responsible for the therapeutic effect, while the other could be inactive or even cause undesirable effects. nih.gov

The significance of stereochemistry is evident in the study of pyrenocine derivatives. Natural products are typically biosynthesized in an enantiomerically pure form, and this specific stereoisomer is responsible for their biological function. nih.gov In the case of pyrenocine analogs, the chiral centers are located in the C5 side chain.

A notable example is the reported activity of (±)-Pyrenocine E. nih.gov The (±) designation indicates that the compound was tested as a racemic mixture, meaning it contained an equal amount of both of its enantiomers. It is highly probable that the two enantiomers of Pyrenocine E possess different cytotoxic activities. One isomer may be significantly more potent than the other, or one may be completely inactive. The measured IC₅₀ value of 10.13 μM represents the combined effect of the mixture. nih.gov This suggests that a stereoselective synthesis or separation of the individual enantiomers could lead to the identification of a more potent cytotoxic agent. The difference in activity between stereoisomers can be due to better binding at the target site or stereoselective uptake by cells. nih.gov

Advanced Analytical Methodologies in Pyrenocine Research

High-Performance Liquid Chromatography (HPLC) Applications

HPLC stands as a cornerstone technique in the analysis of fungal secondary metabolites like Pyrenocine D, offering high resolution and sensitivity. nih.gov Its application spans from initial detection and profiling in crude extracts to the final purification of the compound for further studies.

HPLC-UV-MS for Rapid Identification and Profiling

The coupling of HPLC with Ultraviolet (UV) and Mass Spectrometry (MS) detectors provides a powerful platform for the rapid identification and profiling of this compound in complex fungal extracts. mdpi.com The UV detector allows for the quantification of the analyte, while the mass spectrometer provides crucial information on its molecular weight and structure. nih.govresearchgate.net This combination is particularly advantageous for screening fungal cultures for the presence of this compound and its analogues.

In a typical HPLC-UV-MS setup, a reversed-phase column is employed to separate the components of the fungal extract based on their polarity. The eluent is then passed through a UV detector, which measures the absorbance at a specific wavelength characteristic of the compound's chromophores. Subsequently, the eluent enters the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined, confirming the identity of the compound. mdpi.com This dual-detection system offers a high degree of confidence in the identification of this compound, even in the presence of a complex mixture of other metabolites.

Reversed-Phase HPLC for Separation and Purification

Reversed-phase HPLC is the most common mode of HPLC used for the separation and purification of moderately polar compounds like this compound. This technique utilizes a non-polar stationary phase, typically a C18-bonded silica (B1680970), and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. This method has been successfully applied to the purification of various fungal metabolites, yielding highly pure compounds for structural elucidation and bioactivity testing. While specific protocols for this compound are not extensively detailed in publicly available literature, the general principles of reversed-phase HPLC are directly applicable to its isolation from fungal cultures.

Table 1: General Parameters for Reversed-Phase HPLC Purification of Fungal Polyketides

| Parameter | Description |

| Stationary Phase | C18-bonded silica gel (e.g., 5 µm particle size) |

| Mobile Phase A | Water, often with a modifier like 0.1% formic acid or acetic acid to improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol, also typically containing the same modifier as Mobile Phase A. |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B is commonly used to elute compounds with a range of polarities. |

| Detection | UV detection at a wavelength appropriate for the compound's chromophore, and/or mass spectrometry for mass confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.govyoutube.com This typically involves converting polar functional groups, such as hydroxyl and carboxyl groups, into less polar and more volatile derivatives, for example, through silylation to form trimethylsilyl (B98337) (TMS) ethers and esters. mdpi.comyoutube.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. nih.gov While specific applications of GC-MS for this compound analysis are not widely documented, the methodology is well-established for the analysis of similar polyketide metabolites. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

LC-MS/MS is an indispensable tool for the sensitive and selective detection and structural elucidation of metabolites in complex biological matrices. nih.gov This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In an LC-MS/MS experiment, the parent ion of interest, corresponding to the molecular weight of this compound, is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov

The resulting fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable information about its structure. By analyzing these fragments, researchers can confirm the identity of known compounds or elucidate the structure of novel metabolites. nih.gov High-resolution mass spectrometry, a feature of modern LC-MS/MS instruments, allows for the determination of the elemental composition of both the parent and fragment ions with high accuracy, further aiding in structural confirmation. nih.gov

Applications in Metabolomics and Chemodiversity Studies

The analytical techniques described above are integral to the fields of metabolomics and the study of chemodiversity in fungi. Metabolomics aims to comprehensively identify and quantify all the small-molecule metabolites within a biological system. nih.gov LC-MS-based metabolomic profiling of fungal cultures, such as those of Pyrenophora species, can reveal the production of this compound and other secondary metabolites under different growth conditions. nih.gov This approach provides insights into the biosynthetic pathways and regulatory networks governing the production of these compounds.

Chemodiversity studies focus on the variety of chemical compounds produced by a particular group of organisms. By employing techniques like HPLC-UV-MS and LC-MS/MS, researchers can explore the chemical diversity of Pyrenocine-related compounds within a fungal genus or family. nih.gov This can lead to the discovery of novel analogues with potentially unique biological activities. Such studies have highlighted the vast and largely untapped reservoir of chemical diversity within the fungal kingdom. nih.gov The genus Pyrenophora is known to produce a remarkable array of bioactive metabolites, and further exploration of its chemodiversity is likely to uncover more novel compounds.

Ecological Roles and Biotechnological Potential of Pyrenocines

Role in Inter-Organismal Interactions (e.g., Plant-Pathogen, Algae-Pathogen)

Pyrenocines are significant factors in the interactions between the fungi that produce them and other organisms, notably plants and algae. apsnet.orgfrontiersin.org As phytotoxins, they are often involved in the development of plant diseases. mdpi.comapsnet.org For instance, pyrenocines A, B, and C, produced by Pyrenochaeta terrestris, are associated with the symptoms of pink root disease in onions. apsnet.orgnih.gov The production of these toxins by the fungus can facilitate the colonization of host tissues. nih.gov Fungal phytotoxins like pyrenocines can induce symptoms such as chlorosis, necrosis, wilting, and growth inhibition in susceptible plants. mdpi.com

In marine environments, pyrenocines produced by fungal endophytes associated with macroalgae can mediate the relationship between the algae and its pathogens. frontiersin.orgresearchgate.net Research has shown that fungal endophytes living within the tissues of brown algae produce pyrenocines that can protect their algal host from infection by various protistan pathogens, including devastating oomycetes. frontiersin.orgnih.govmnhn.fr For example, pyrenocines isolated from Phaeosphaeria sp., an endophyte of the brown alga Ectocarpus siliculosus, effectively inhibited infection by pathogens such as Eurychasma dicksonii, Anisolpidium ectocarpii, and Maullinia ectocarpii. frontiersin.orgfrontiersin.org This protective effect extends to economically important seaweeds like nori (Pyropia yezoensis), where pyrenocines have been shown to inhibit its most destructive oomycete pathogens, Olpidiopsis pyropiae and Pythium porphyrae. frontiersin.orgnih.gov These findings highlight that the chemical cues produced by endophytes can significantly influence the outcome of algae-pathogen interactions. frontiersin.org

The phytotoxic nature of certain pyrenocines, such as Pyrenocine B and Colletofragarone A1, produced by Colletotrichum godetiae on infected olives, further underscores their role in plant-pathogen dynamics. researchgate.net Similarly, Pyrenocine O, from C. gloeosporioides, is recognized for its phytotoxicity. researchgate.netbiorxiv.org

Pyrenocines as Chemical Defense Mechanisms

The production of pyrenocines serves as a chemical defense mechanism for the fungi that synthesize them. frontiersin.orgacs.org In the context of plant-pathogen interactions, these phytotoxins can act as virulence factors, helping the fungus to overcome the host plant's defenses and establish an infection. nih.govmpg.de By causing damage to plant cells, these compounds facilitate the pathogen's ability to colonize host tissue. nih.gov

Potential as Lead Compounds for Research Applications

The diverse biological activities of pyrenocines make them valuable as lead compounds for various research applications, excluding clinical drug development. nih.govresearchgate.netresearchgate.net Natural phytotoxic metabolites are often used as templates for developing new synthetic herbicides and for studying their modes of action. nih.govnih.gov The structural diversity within the pyrenocine class offers a range of chemical scaffolds for such investigations. researchgate.net

Pyrenocines have demonstrated a variety of bioactivities in laboratory settings that are of research interest:

Herbicidal Activity: Pyrenocine A has been shown to inhibit the root elongation of onion and rice seedlings and the germination of lettuce seeds, making it a model compound for studying phytotoxicity. caymanchem.comtandfonline.com

Antifungal Activity: Pyrenocine A also inhibits the spore germination of several plant pathogenic fungi, including Fusarium oxysporum and Rhizopus stolonifer. caymanchem.comresearchgate.net

Enzyme Inhibition: The study of how these molecules interact with biological targets can provide insights into fundamental cellular processes. For example, research into the biosynthesis of related compounds has involved investigating enzymes like intermolecular Diels-Alderases (DAases). jst.go.jp

Anti-inflammatory Research: Pyrenocine A isolated from the marine-derived fungus Penicillium paxilli has been shown to suppress the activation of macrophages induced by lipopolysaccharides (LPS), inhibiting the production of inflammatory mediators. nih.gov This makes it a useful tool for in vitro studies of inflammatory pathways, particularly those dependent on the MyD88 signaling pathway. nih.gov

Action Research Models: In a broader sense, the process of discovering, isolating, and characterizing novel compounds like pyrenocines from natural sources is a form of practical action research that addresses specific questions in chemical ecology and biotechnology. scribbr.com

The table below summarizes the observed research activities of specific pyrenocines.

| Compound | Producing Organism(s) | Observed Research Application/Activity | Reference(s) |

| Pyrenocine A | Pyrenochaeta terrestris, Curvularia inaequalis, Penicillium paxilli | Phytotoxic (inhibits seedling growth); Antifungal; Antibacterial; Anti-inflammatory (in vitro) | apsnet.orgcaymanchem.comnih.gov |

| Pyrenocine B | Pyrenochaeta terrestris, Curvularia inaequalis, Colletotrichum sp. | Phytotoxic (weaker than Pyrenocine A) | researchgate.netapsnet.orgtandfonline.com |

| Pyrenocine D | Phoma sp. | Information on specific research applications is limited in the provided context. | N/A |

| Pyrenocines (general) | Phaeosphaeria sp. (endophyte) | Anti-oomycete (protects algal hosts from pathogens) | frontiersin.orgnih.gov |

Agricultural Applications (e.g., Biocontrol Agents)

The phytotoxic properties of pyrenocines suggest their potential for development as natural herbicides or biocontrol agents in agriculture. nih.govtandfonline.com Fungal phytotoxins can serve as templates for creating new, effective herbicides. nih.gov The use of microbial metabolites is considered a promising and more environmentally friendly alternative to synthetic chemical pesticides for weed management. tandfonline.comfrontiersin.org

Phoma species, known producers of phytotoxins, have been investigated for their bioherbicidal potential against invasive weeds like Parthenium hysterophorus. tandfonline.com The cell-free culture filtrates from these fungi, containing a mixture of toxic metabolites, have shown promising herbicidal activity. tandfonline.com For these natural products to be effective in the field, they must be properly formulated with adjuvants, such as surfactants and oils, to enhance their stability, absorption, and translocation within the target weed. tandfonline.com

Specifically, Pyrenocine A has demonstrated non-host-specific phytotoxicity against various plants, including turfgrasses and weeds like large crabgrass and fall panicum. apsnet.org This broad-spectrum activity is a key characteristic for a potential bioherbicide. apsnet.orgcorteva.com.au The fact that pyrenocines are produced by fungi that are themselves plant pathogens, such as Curvularia inaequalis on turfgrass, indicates that these molecules are naturally involved in plant disease and could be harnessed for weed control. apsnet.org The development of biocontrol strategies often involves identifying and utilizing these natural mechanisms of antagonism. uliege.beredalyc.org

The table below details the herbicidal effects of Pyrenocine A on various plant species, demonstrating its potential as a biocontrol agent.

| Target Plant Species | Concentration of Pyrenocine A (µg/ml) | Observed Effect | Reference(s) |

| Large Crabgrass | 500 | 80% growth reduction | apsnet.org |

| Fall Panicum | 500 | 80% growth reduction | apsnet.org |

| Onion Seedlings | 4 (EC50) | 50% inhibition of elongation | caymanchem.com |

| Lettuce Seeds | 50 | No germination | tandfonline.com |

| Rice Seedlings | 50 | 95% inhibition of root elongation | tandfonline.com |

Future Perspectives and Unmet Research Needs for Pyrenocine D

Exploration of Undiscovered Pyrenocine Analogs

The discovery of new natural products is essential for identifying novel chemical scaffolds with unique biological activities. While several pyrenocines have been identified, it is highly probable that a wealth of undiscovered analogs exists in nature. Fungi, particularly from unique environments like marine ecosystems or associated with specific plant hosts, are promising sources for such discoveries. Recent efforts have already led to the isolation of new analogs, such as 2',3'-dihydropyrenocine A from the endophytic fungus Roussoella sp. and Pyrenocine I from Paecilomyces sp. researchgate.net. Future research should focus on systematic screening of diverse microbial populations using advanced analytical techniques like mass spectrometry-based metabolomics and genome mining to identify biosynthetic gene clusters responsible for pyrenocine production. This approach will not only expand the chemical diversity of the pyrenocine family but may also yield analogs with improved potency, selectivity, or novel biological functions.

Deeper Elucidation of Complex Biosynthetic Pathways

Understanding how microorganisms synthesize pyrenocines is fundamental for their biotechnological production and an area where knowledge remains incomplete. Early studies on Pyrenochaeta terrestris established that Pyrenocine A, B, and C are derived from a polyketide pathway, with acetate (B1210297) and methionine serving as precursors. nih.gov. However, the specific enzymes, genetic machinery, and intermediate steps involved in the assembly of the characteristic α-pyrone ring and its side chain are not fully characterized. nih.gov. Future research must aim to identify and characterize the complete biosynthetic gene cluster for Pyrenocine D. Modern molecular biology techniques, including gene knockout and heterologous expression, can be employed to determine the function of each gene within the cluster. nih.govresearchgate.net. A comprehensive understanding of the biosynthetic pathway could enable the engineered production of this compound and its analogs in higher yields and facilitate the creation of novel derivatives through biosynthetic engineering.

Comprehensive Characterization of Cellular Targets and Molecular Mechanisms

While preliminary studies have shed some light on the bioactivity of pyrenocines, the precise molecular targets and mechanisms of action for this compound are largely unknown. For instance, the related compound Pyrenocine A has been shown to induce cell cycle arrest in the M phase and the formation of monopolar spindles in cancer cells. nih.gov. Intriguingly, this effect does not stem from the inhibition of the Eg5 motor protein, a common target for other compounds that induce monopolar spindles, suggesting a novel mechanism of action. nih.gov. Furthermore, Pyrenocine A has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway in macrophages. nih.gov. A critical unmet need is the definitive identification of the direct cellular binding partners of this compound. Advanced techniques such as thermal proteome profiling, affinity chromatography with tagged probes, and computational modeling are required to deconstruct its mechanism. Elucidating these targets will not only clarify how this compound exerts its effects but could also uncover new cellular pathways relevant to disease.

Development of Robust Synthetic Routes for Research Scale Production

The limited availability of this compound from natural sources poses a significant bottleneck for in-depth biological research. Developing efficient and scalable total synthesis routes is therefore a high-priority research area. While general strategies for synthesizing six-membered heterocycles like the α-pyrone core of this compound exist, a dedicated and optimized synthesis for this specific molecule is needed. beilstein-journals.orgbeilstein-journals.orgmdpi.com. An ideal synthetic route would be robust, cost-effective, and flexible enough to allow for the creation of various analogs for structure-activity relationship (SAR) studies. Such studies are crucial for identifying the key chemical features responsible for its biological activity and for designing more potent and selective derivatives. nih.gov. Overcoming the challenge of its stereospecific synthesis will be essential to provide the quantities of material necessary for advanced preclinical investigation.

Investigation of Ecological and Environmental Dynamics

The ecological role of secondary metabolites like this compound in their natural environment is a largely unexplored frontier. These compounds are not produced without a purpose; they often serve as agents for defense, competition, or signaling. researchgate.netcqu.edu.au. For this compound, produced by plant pathogenic fungi, it is plausible that it functions as a phytotoxin, aiding the fungus in colonizing its host. However, this hypothesis requires rigorous experimental validation. Future research should investigate the phytotoxic effects of this compound on host plants and its potential antimicrobial activity against competing microorganisms in the plant microbiome. Understanding these ecological dynamics is not only important from a basic science perspective but could also inform strategies for managing plant diseases.

Application in Advanced Biological Tool Development

The unique ability of related compounds like Pyrenocine A to arrest cell division at a specific phase points to its potential as a chemical probe for studying the cell cycle. nih.gov. Chemical probes are indispensable tools in molecular and cell biology for dissecting complex cellular processes. youtube.com. A key area for future development is the modification of the this compound structure to create advanced biological tools. For example, synthesizing derivatives with fluorescent tags or biotin (B1667282) handles would enable researchers to visualize the molecule's subcellular localization and identify its binding partners through pull-down assays. The creation of an alkyne-tagged analog of Pyrenocine A demonstrates the feasibility of this approach. nih.gov. Such tools would be invaluable for definitively identifying the cellular targets of this compound and for exploring its mechanism of action in living cells. nih.gov.

Q & A

Basic: What are the validated protocols for isolating and identifying Pyrenocine D from fungal sources?

Answer:

Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Identification employs spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Assigns structural features via 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography (if applicable): Resolves absolute stereochemistry.

Example: Pyrenocine analogs (e.g., Pyrenocine A) were isolated from Penicillium paxilli using ethyl acetate extraction and silica gel CC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |